2-Methylpropyl 3-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate
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Overview
Description
2-METHYLPROPYL 3-{4-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a butanamido group, which is further connected to a methoxyphenyl moiety. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLPROPYL 3-{4-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE typically involves multi-step organic reactions. One common approach is the esterification of 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate with 2-methylpropyl alcohol in the presence of a strong acid catalyst. This is followed by the amidation of the resulting ester with 4-oxobutanoyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amidation processes, utilizing continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2-METHYLPROPYL 3-{4-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate.
Reduction: Formation of 2-methylpropyl 3-(4-hydroxy-3-methoxyphenyl)propanoate.
Substitution: Formation of various substituted benzoates and amides depending on the nucleophile used.
Scientific Research Applications
2-METHYLPROPYL 3-{4-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-METHYLPROPYL 3-{4-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. The methoxyphenyl moiety may interact with aromatic amino acids in proteins, while the ester and amide groups can form hydrogen bonds with polar residues. These interactions can lead to changes in the conformation and function of the target proteins, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Shares the methoxyphenyl group but lacks the ester and amide functionalities.
2-Methyl-4-methoxyphenylboronic acid: Similar structure but with different functional groups.
4-(4-Methoxyphenethyl)-5-(p-tolyl)-2,4-Dihydro-3H-1,2,4-Triazol-3-One: Contains a methoxyphenyl group but has a triazole ring instead of ester and amide groups.
Uniqueness
2-METHYLPROPYL 3-{4-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}BENZOATE is unique due to its combination of ester, amide, and methoxyphenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C24H27NO7 |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-methylpropyl 3-[[4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl]amino]benzoate |
InChI |
InChI=1S/C24H27NO7/c1-16(2)14-32-24(29)18-7-4-8-19(12-18)25-22(27)10-11-23(28)31-15-21(26)17-6-5-9-20(13-17)30-3/h4-9,12-13,16H,10-11,14-15H2,1-3H3,(H,25,27) |
InChI Key |
IJLLTYLBWZLJNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)OCC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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